molecular formula C10H7ClF2N2O2 B2862982 5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 851116-18-2

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No. B2862982
CAS RN: 851116-18-2
M. Wt: 260.62
InChI Key: AQZFFHFSUPQKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, which include compounds like 5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole, are recognized for their broad therapeutic applications. These derivatives exhibit a wide range of bioactivities due to their effective binding with various enzymes and receptors through multiple weak interactions. Their structural features, particularly the presence of pyridine-type nitrogen atoms, facilitate this interaction. Recent research has highlighted the extensive use of 1,3,4-oxadiazole-based compounds in treating various ailments, showcasing their significant development value in medicinal chemistry. These compounds have been employed as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).

Synthetic and Pharmacological Research

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been subjects of significant interest due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activities, allowing hydrogen bond interactions with biomacromolecules. Recent studies have demonstrated the biological activity unit of oxadiazole in numerous compounds, showing activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. This highlights the potential of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Metal-Ion Sensing Applications

Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are prominent in various fields beyond pharmacology, such as polymers, material science, and organic electronics. An integrative review focuses on the synthetic strategies for creating 1,3,4-oxadiazole derivatives and their application as potential chemosensors for metal ions. These compounds are highlighted for their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites, making them ideal for metal-ion sensing. This review encompasses selective metal-ion sensing mechanisms and detection limits, underscoring the versatility of 1,3,4-oxadiazoles in the development of fluorescent frameworks and chemosensors (Sharma et al., 2022).

properties

IUPAC Name

5-(chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O2/c11-5-8-14-9(15-17-8)6-3-1-2-4-7(6)16-10(12)13/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZFFHFSUPQKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.